

# Application Note: Viveta™ Fixable Viability Dyes for Flow Cytometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Viveta

Cat. No.: B8780882

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

In flow cytometry, the accurate discrimination of live and dead cells is critical for obtaining reliable data. Dead cells can non-specifically bind to antibodies and other reagents, leading to false-positive signals and inaccurate conclusions.[1] **Viveta™** Fixable Viability Dyes are a new generation of fluorescent probes designed to provide robust and reliable discrimination between live and dead cells in unfixed, fixed, and permeabilized samples. These dyes covalently bind to free amines on proteins, offering a stable and permanent label that can withstand subsequent fixation and permeabilization steps, making them ideal for multicolor flow cytometry experiments, including those involving intracellular targets.[1][2][3]

The mechanism of **Viveta™** dyes is based on the integrity of the cell membrane. In live cells with intact membranes, the dye can only bind to surface proteins, resulting in a dim fluorescent signal.[3][4] In dead cells, the compromised membranes allow the dye to enter the cytoplasm and bind to the much more abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[2][3][4] This large difference in fluorescence intensity allows for clear separation of live and dead cell populations.

## Key Features and Applications

- **Fixable:** The covalent binding of **Viveta™** dyes allows for the preservation of the viability staining pattern after fixation and permeabilization, which is crucial for protocols involving

intracellular staining.[\[2\]](#)[\[3\]](#)

- **Robust Discrimination:** Provides a clear and significant difference in signal intensity between live and dead cells for confident gating.
- **Multiplexing Compatibility:** Available in a range of excitation and emission spectra, allowing for easy integration into multicolor flow cytometry panels.
- **Versatile:** Suitable for use with a wide variety of cell types, including suspension and adherent cells, from various species.
- **Applications:**
  - Immunophenotyping
  - Cell cycle analysis
  - Apoptosis assays
  - Intracellular cytokine staining
  - Pharmacology and toxicology studies

## Data Presentation

The performance of **Viveta™** dyes is characterized by high staining indices and excellent photostability, ensuring reliable results across various experimental conditions.

Table 1: Performance Characteristics of **Viveta™** Dyes

Feature	Viveta™ Blue	Viveta™ Green	Viveta™ Red
Excitation (Max)	405 nm	488 nm	633 nm
Emission (Max)	450 nm	520 nm	660 nm
Staining Index*	> 50	> 60	> 55
Photostability	Excellent	Excellent	Excellent

\*Staining Index is calculated as  $(\text{MFI}_{\text{dead}} - \text{MFI}_{\text{live}}) / (2 \times \text{SD}_{\text{live}})$ , where MFI is the mean fluorescence intensity and SD is the standard deviation of the live cell population.

Table 2: Recommended Filter Sets for Common Flow Cytometers

Dye	Laser Line	Emission Filter (Bandpass)
Viveta™ Blue	Violet (405 nm)	450/50 nm
Viveta™ Green	Blue (488 nm)	530/30 nm
Viveta™ Red	Red (633 nm)	660/20 nm

## Experimental Protocols

### Protocol 1: Staining of Suspension Cells with Viveta™ Dyes

This protocol provides a step-by-step guide for staining suspension cells for viability assessment prior to antibody staining and flow cytometric analysis.

Materials:

- **Viveta™** Fixable Viability Dye
- Single-cell suspension ( $1-10 \times 10^6$  cells/mL)
- Phosphate-Buffered Saline (PBS), free of azide, serum, or protein.[\[5\]](#)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- 12 x 75 mm round-bottom tubes

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension from your sample. Ensure cell viability is reasonably high (>90%) for optimal results.

- Washing: Wash the cells twice with 1-2 mL of protein-free PBS. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[5][6]
- Resuspension: Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of 1-10 x 10<sup>6</sup> cells/mL.[5]
- Staining: Add 1 µL of the **Viveta**<sup>™</sup> dye to the 1 mL cell suspension and vortex immediately to ensure even distribution.[5][6]
- Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.[3][5][6]
- Washing: Wash the cells once with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C.
- Proceed with Downstream Staining: After decanting the supernatant, the cells are ready for surface and/or intracellular antibody staining according to your established protocols.

## Protocol 2: Staining Prior to Intracellular Staining

This protocol outlines the use of **Viveta**<sup>™</sup> dyes in a workflow that includes fixation and permeabilization for the detection of intracellular targets.

### Materials:

- Same as Protocol 1
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., Saponin-based buffer)
- Intracellular antibodies

### Procedure:

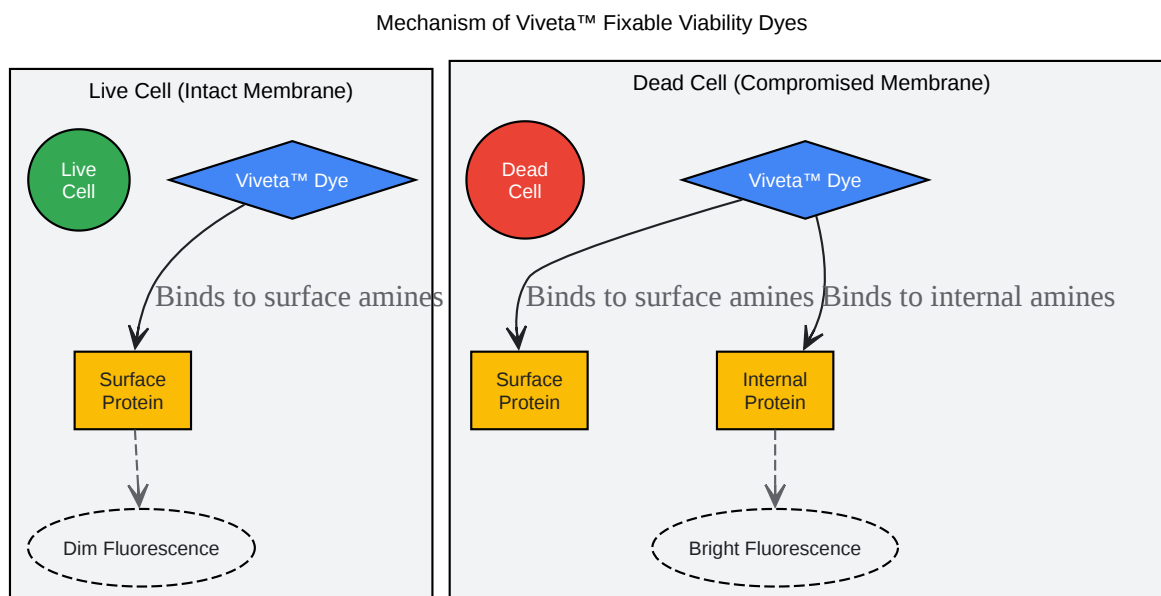
- Viability Staining: Follow steps 1-6 from Protocol 1.
- Surface Staining (Optional): If staining for surface markers, perform this step according to your antibody manufacturer's protocol.

- Fixation: After surface staining (if applicable), fix the cells by adding 1 mL of Fixation Buffer and incubating for 15-20 minutes at room temperature, protected from light.
- Permeabilization and Intracellular Staining: Wash the fixed cells with Flow Cytometry Staining Buffer. Permeabilize the cells using a suitable permeabilization buffer and proceed with intracellular antibody staining as per the manufacturer's instructions.
- Analysis: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and analyze on a flow cytometer.

## Visualizations

### Mechanism of Action

The following diagram illustrates the principle behind **Viveta™** Fixable Viability Dyes.



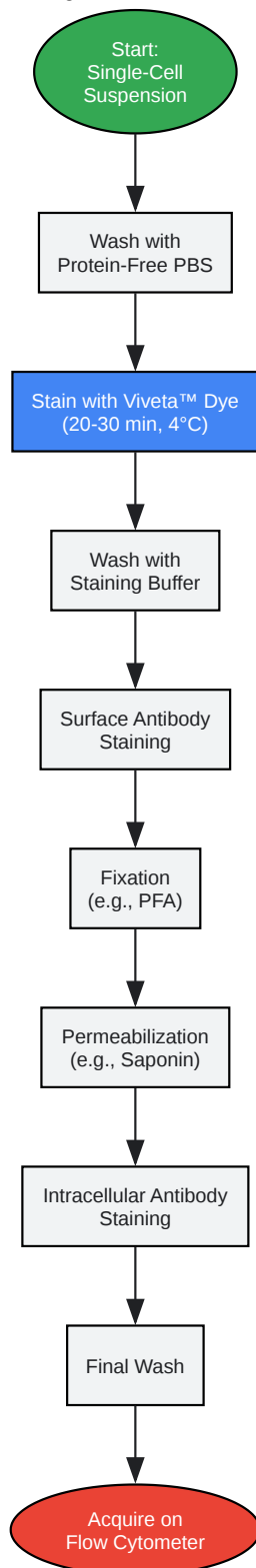
[Click to download full resolution via product page](#)

Caption: Mechanism of **Viveta™** dye staining in live vs. dead cells.

## Experimental Workflow

The diagram below outlines the general workflow for using **Viveta™** dyes in a flow cytometry experiment that includes both surface and intracellular staining.

## Viveta™ Staining Workflow for Flow Cytometry

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Viveta™** viability staining.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fccf.cdn.mskcc.org](https://fccf.cdn.mskcc.org) [[fccf.cdn.mskcc.org](https://fccf.cdn.mskcc.org)]
- 2. [bitesizebio.com](https://bitesizebio.com) [[bitesizebio.com](https://bitesizebio.com)]
- 3. How does the fixed cell viability staining dyes work? | AAT Bioquest [[aatbio.com](https://aatbio.com)]
- 4. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - HK [[thermofisher.com](https://thermofisher.com)]
- 5. [usbio.net](https://usbio.net) [[usbio.net](https://usbio.net)]
- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [[thermofisher.com](https://thermofisher.com)]
- To cite this document: BenchChem. [Application Note: Viveta™ Fixable Viability Dyes for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8780882#viveta-labeling-for-flow-cytometry-applications>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)